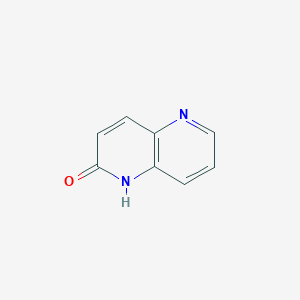

1,5-Naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFSCKNLUYOABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343425 | |

| Record name | 1,5-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10261-82-2 | |

| Record name | 1,5-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendancy of a Privileged Scaffold: A Deep Dive into the Discovery and History of 1,5-Naphthyridin-2(1H)-one

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and historical development of the 1,5-naphthyridin-2(1H)-one core, a pivotal scaffold in modern medicinal chemistry. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, charting the journey from its foundational synthesis to its role in the development of targeted therapeutics.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader exploration of naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings. The first synthesis of the parent unsubstituted 1,5-naphthyridine was a landmark achievement credited to Brobansky and Sucharda in 1927.[1] They ingeniously adapted the well-established Skraup quinoline synthesis, reacting 3-aminopyridine with glycerol in the presence of an acid and an oxidizing agent.[1] This pioneering work laid the groundwork for the extensive investigation into the synthesis and properties of the various naphthyridine isomers.

While a singular, definitive "discovery" of the this compound isomer is not attributed to a single publication, its emergence is a result of the systematic exploration of naphthyridine chemistry. Early synthetic endeavors focused on derivatizing the parent 1,5-naphthyridine ring. The introduction of a hydroxyl group at the 2-position, leading to the tautomeric 2(1H)-one form, was achieved through various cyclization strategies and modifications of pre-existing naphthyridine cores. The inherent stability and synthetic accessibility of the this compound scaffold have since cemented its status as a "privileged structure" in drug discovery, signifying its ability to serve as a versatile framework for the development of potent and selective therapeutic agents.

Key Synthetic Methodologies

The construction of the this compound core has been approached through several classical and modern synthetic strategies. These methods offer access to a diverse range of substituted derivatives, crucial for optimizing pharmacological properties.

Classical Synthetic Routes

Skraup Synthesis and its Modifications: The foundational Skraup synthesis, initially used for the parent 1,5-naphthyridine, has been adapted to produce hydroxylated derivatives which exist in equilibrium with the keto form.[1] The reaction of a substituted 3-aminopyridine with a glycerol equivalent or an α,β-unsaturated carbonyl compound under acidic conditions can yield substituted 1,5-naphthyridin-2-ols, which are tautomers of the desired 2-ones.[2]

Gould-Jacobs Reaction: This powerful method is a cornerstone for the synthesis of 4-hydroxyquinolines and has been successfully extended to the preparation of 4-hydroxy-1,5-naphthyridines.[3][4] The reaction involves the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization. While this method directly yields the 4-hydroxy isomer, subsequent chemical transformations can be employed to access other isomers, including the 2-oxo variant.

Modern Synthetic Approaches

More contemporary methods often involve the cyclization of functionalized pyridine precursors. For instance, palladium-mediated cross-coupling reactions followed by intramolecular cyclization have proven to be highly efficient for constructing the bicyclic naphthyridinone system.[1] Another approach involves the treatment of 1,5-naphthyridine N-oxides with water and a base like potassium carbonate to yield 1,5-naphthyridin-2(1H)-ones.[2]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key quantitative data for various synthetic approaches to the 1,5-naphthyridine and this compound core, providing a comparative overview for researchers.

| Synthetic Route | Starting Materials | Key Reagents & Conditions | Product | Yield (%) |

| Skraup Synthesis | 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene), Heat | 1,5-Naphthyridine | 45-50 |

| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Heat (150-250°C) | 4-Hydroxy-1,5-naphthyridine | Varies |

| From N-oxide | 1,5-Naphthyridine N-oxide | H₂O, K₂CO₃ | This compound | Not specified |

| Chlorination/Substitution | This compound precursor | POCl₃ | 2-Chloro-1,5-naphthyridine | Not specified |

Experimental Protocols

Skraup Synthesis of 1,5-Naphthyridine (Adapted from historical methods)

Materials: 3-Aminopyridine, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic acid).

Procedure:

-

A mixture of 3-aminopyridine and glycerol is prepared in a reaction vessel.

-

Concentrated sulfuric acid is added cautiously with cooling.

-

The oxidizing agent is then added to the mixture.

-

The reaction mixture is heated, often to temperatures between 140-160°C. The reaction can be exothermic and may require careful temperature control.

-

After the reaction is complete (typically after several hours), the mixture is cooled and poured onto ice.

-

The solution is then neutralized with a strong base, such as sodium hydroxide.

-

The product, 1,5-naphthyridine, is isolated by steam distillation or solvent extraction.

-

Further purification can be achieved by recrystallization or chromatography.

Gould-Jacobs Reaction for 4-Hydroxy-1,5-naphthyridine

Materials: 3-Aminopyridine, diethyl ethoxymethylenemalonate (DEEM), and a high-boiling solvent (e.g., diphenyl ether).

Procedure:

-

A mixture of 3-aminopyridine and DEEM is heated at a temperature of 100-120°C for approximately 1-2 hours. This forms the intermediate, diethyl anilinomethylenemalonate.

-

The reaction mixture is then added portion-wise to a preheated high-boiling solvent at around 250°C.

-

The mixture is maintained at this high temperature for a short period (e.g., 15-30 minutes) to effect thermal cyclization.

-

Upon cooling, the product, 4-hydroxy-1,5-naphthyridine, often precipitates and can be collected by filtration.

-

The crude product can be purified by recrystallization.

Role in Drug Development and Signaling Pathways

The this compound scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its rigid bicyclic structure provides a well-defined platform for the precise orientation of substituents to interact with specific biological targets.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A significant number of this compound derivatives have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] By targeting key kinases within this cascade, such as PI3K and mTOR, these inhibitors can effectively block aberrant signaling and induce cancer cell death.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

Targeting the FGFR4 Signaling Pathway

More recently, the this compound scaffold has been successfully utilized to develop selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[7] The FGF19-FGFR4 signaling axis is a key driver in the pathogenesis of hepatocellular carcinoma (HCC).[8] Selective inhibition of FGFR4 by these novel compounds represents a promising therapeutic strategy for this challenging cancer.

Caption: Inhibition of the FGFR4 signaling pathway by this compound derivatives.

Conclusion

From its origins in classical heterocyclic chemistry to its current prominence in cutting-edge drug discovery, the this compound scaffold has proven to be a remarkably versatile and valuable molecular framework. Its rich history of synthesis and derivatization, coupled with its demonstrated efficacy against critical disease targets, ensures that this "privileged" core will continue to be a focal point of research and development in the quest for novel and effective medicines. This guide provides a foundational understanding for scientists and researchers looking to harness the potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,5-Naphthyridin-2(1H)-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Naphthyridin-2(1H)-one, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a structured format to facilitate easy reference and comparison. Detailed experimental methodologies are also provided to ensure reproducibility and accurate interpretation of the presented data.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that specific values may vary slightly based on the solvent used and the specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.60 | dd | H-6 |

| ~8.00 | d | H-4 |

| ~7.80 | dd | H-8 |

| ~7.45 | dd | H-7 |

| ~6.60 | d | H-3 |

| >12.0 | br s | N-H |

Note: Spectra are typically recorded in DMSO-d₆. The N-H proton signal is broad and its chemical shift is highly dependent on concentration and temperature.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C-2 (C=O) |

| ~150.0 | C-8a |

| ~148.0 | C-6 |

| ~140.0 | C-4a |

| ~138.0 | C-4 |

| ~125.0 | C-8 |

| ~122.0 | C-7 |

| ~118.0 | C-3 |

Note: The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch (hydrogen-bonded) |

| ~1660 | Strong | C=O stretch (amide) |

| ~1610, ~1580 | Medium-Strong | C=C and C=N stretching vibrations of the naphthyridine ring |

| Below 1500 | - | Fingerprint region with various C-H bending and ring vibrations |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak.

| m/z | Interpretation |

| 146.05 | [M]⁺ (Molecular Ion) |

| 118.05 | [M-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication if necessary.

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-14 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-180 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak (for DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, finely powdered potassium bromide (KBr) in an agate mortar and pestle until a homogenous mixture is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the stock solution as needed for the specific ionization technique.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Ionization Energy: Standard 70 eV.

-

Inlet System: Direct insertion probe or gas chromatography inlet.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

-

Detection: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For further in-depth analysis, researchers are encouraged to consult primary literature and spectral databases.

The 1,5-Naphthyridin-2(1H)-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridin-2(1H)-one nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, planar structure, coupled with versatile sites for substitution, allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a diverse range of biological targets. This technical guide provides a comprehensive overview of the significant therapeutic potential of this scaffold, focusing on its applications in oncology, virology, and inflammatory diseases. This document details the mechanism of action of key derivatives, presents quantitative biological data, outlines relevant experimental protocols, and visualizes critical signaling pathways and workflows.

Diverse Biological Activities of the this compound Scaffold

Derivatives of the this compound core have been extensively investigated and have shown potent activity against a variety of diseases. The inherent chemical features of this heterocyclic system make it an ideal starting point for the development of novel therapeutic agents.

Anticancer Activity

The this compound scaffold has proven to be a particularly fruitful template for the design of novel anticancer agents, targeting a range of key oncogenic proteins and pathways.

-

mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation.[1] The benzonaphthyridinone derivative, Torin1, was developed from a quinoline starting point and potently inhibits both mTORC1 and mTORC2 complexes.[1] Further medicinal chemistry efforts led to the discovery of Torin2, an improved mTOR inhibitor with enhanced bioavailability and metabolic stability.[2] These compounds act as ATP-competitive inhibitors, effectively blocking downstream signaling pathways crucial for cancer cell survival.[2]

-

FGFR4 Inhibition: Fibroblast growth factor receptor 4 (FGFR4) is a key driver in hepatocellular carcinoma (HCC).[3] Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and selective inhibitors of FGFR4, demonstrating significant anti-proliferative activities in FGFR4-dependent HCC cell lines and antitumor efficacy in xenograft models.[3]

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant success in treating cancers with deficiencies in homologous recombination repair.[4][5] The this compound derivative AZD5305 is a potent and selective PARP1 inhibitor that also acts as a PARP1-DNA trapper, leading to enhanced cytotoxicity in BRCA-mutant cancers.[4][5]

-

c-Met Kinase Inhibition: The c-Met proto-oncogene is a receptor tyrosine kinase often dysregulated in cancer. Fused 1,5-naphthyridine derivatives, such as 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-ones, have been identified as a new class of c-Met kinase inhibitors.[8]

-

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous oncoproteins.[9] Novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold have been developed as Hsp90 inhibitors, inducing the degradation of Hsp90 client proteins and exhibiting anti-proliferative effects in breast cancer cell lines.[9]

-

Topoisomerase Inhibition: Fused 1,5-naphthyridines have demonstrated the ability to inhibit topoisomerases I and II, enzymes critical for DNA replication and repair.[10] This inhibition leads to DNA damage and apoptosis in cancer cells.

Antiviral Activity

The this compound scaffold has been successfully employed in the development of potent antiviral agents, most notably against the Human Immunodeficiency Virus (HIV).

-

HIV Integrase Inhibition: A series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives have been identified as potent inhibitors of HIV integrase, a key enzyme in the viral replication cycle.[6] These compounds achieved low nanomolar IC50 values in strand transfer assays and demonstrated significant antiviral activity in cellular models.[6]

Anti-inflammatory Activity

Certain derivatives of the this compound scaffold have exhibited significant anti-inflammatory properties. For instance, some compounds have been shown to reduce the production of pro-inflammatory mediators.[11] Fused imidazo[4,5-c][6][12]naphthyridin-4(5H)-one derivatives have also been reported as a novel class of anti-inflammatory agents.[13]

Antibacterial and Antiparasitic Activities

The broader naphthyridine class of compounds, including the 1,5-naphthyridine core, has a history of use in antibacterial applications.[14][15] Furthermore, some 1,5-naphthyridine derivatives have been evaluated as antimalarial agents.[16]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Target | Key Compound(s) | IC50/EC50 | Cell Line(s) | Reference(s) |

| Benzonaphthyridinone | mTOR | Torin1 | 2 nM (mTORC1), 10 nM (mTORC2) | Various | [1] |

| Benzonaphthyridinone | mTOR | Torin2 | 0.25 nM | Various | [2] |

| 1,6-Naphthyridin-2(1H)-one | FGFR4 | A34 | Not specified | Hep-3B | [3] |

| This compound | PARP1 | AZD5305 | Not specified | HBCx-17 PDX model | [4][5] |

| 1H-Imidazo[4,5-h][6][7]naphthyridin-2(3H)-one | c-Met Kinase | 2t | 2.6 µM | BaF3-TPR-Met | [8] |

| 1,6-Naphthyridin-2(1H)-one | Hsp90 | Novobiocin analogs | Not specified | Breast cancer cell lines | [9] |

| Fused 1,5-Naphthyridine | Topoisomerase I/II | Indeno[6][16]naphthyridine 51d | 1.7 ± 0.1 µM | A549 | [10] |

Table 2: Antiviral Activity of this compound Derivatives

| Compound Class | Target | Key Compound(s) | IC50 | Assay | Reference(s) |

| 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one | HIV Integrase | Carboxamide congeners | Low nanomolar | Strand Transfer Assay | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines for key experiments cited in the evaluation of this compound derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay (e.g., mTOR, FGFR4, c-Met)

These assays determine the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: In a suitable assay plate, combine the purified kinase, a specific substrate, and the test compound at various concentrations in a kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period.

-

Detection: Detect the phosphorylation of the substrate. This can be done using various methods, such as:

-

Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Antibody-based assays (e.g., ELISA, Western Blot): Using a phospho-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

PARP1-DNA Trapping Assay

This assay measures the ability of a PARP inhibitor to trap the PARP1 enzyme on DNA.

-

Complex Formation: Incubate purified PARP1 enzyme with a fluorescently labeled DNA probe.

-

PARylation Initiation: Add NAD+ to initiate the auto-PARylation of PARP1, which causes its dissociation from the DNA probe.

-

Inhibitor Effect: In the presence of a PARP inhibitor that also traps PARP1 on DNA, the enzyme remains bound to the probe even after the addition of NAD+.

-

Detection: Measure the fluorescence polarization (FP) of the solution. A high FP signal indicates that PARP1 is trapped on the DNA, while a low FP signal indicates its dissociation.

-

Data Analysis: Determine the EC50 for PARP1 trapping for each compound.

Topoisomerase I Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase I, and the test compound in a suitable buffer.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control to the respective groups according to a predetermined schedule and route of administration.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Torin1/Torin2.

Caption: The FGFR4 signaling pathway and its inhibition by 1,6-naphthyridin-2(1H)-one derivatives.

Caption: A generalized experimental workflow for the preclinical evaluation of anticancer this compound derivatives.

Conclusion

The this compound scaffold represents a highly versatile and valuable core structure in the field of drug discovery. Its derivatives have demonstrated a wide array of potent biological activities, particularly in the realms of oncology and virology. The continued exploration of this privileged scaffold, through innovative synthetic strategies and comprehensive biological evaluation, holds significant promise for the development of next-generation therapeutics to address unmet medical needs. This technical guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful area of medicinal chemistry.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. MTT (Assay protocol [protocols.io]

- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. promega.com [promega.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Naphthyridin-2(1H)-one Derivatives and Analogues for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1,5-Naphthyridin-2(1H)-one derivatives and their analogues, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel pharmaceuticals.

Core Synthesis Strategies

The synthesis of the 1,5-naphthyridine core can be achieved through various established methods, including the Skraup synthesis, Friedländer annulation, and cycloaddition reactions.[1] A common and versatile strategy for the functionalization of the this compound core involves its conversion to the corresponding 2-chloro-1,5-naphthyridine intermediate. This is typically achieved by treating the this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] The resulting 2-chloro derivative serves as a key building block for introducing a wide array of substituents at the C2-position via nucleophilic aromatic substitution reactions, enabling the generation of diverse chemical libraries for biological screening.

Anticancer Activity of this compound Derivatives

A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the lung, breast, and liver.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5a | Quinoline-based 1,2,3-triazole hybrid | MCF-7 (Breast) | 9.25 ± 0.22 | [2] |

| A-549 (Lung) | 9.56 ± 0.19 | [2] | ||

| HepG2 (Liver) | 10.56 ± 0.19 | [2] | ||

| 5d | Quinoline-based 1,2,3-triazole hybrid | MCF-7 (Breast) | 10.42 ± 0.25 | [2] |

| A-549 (Lung) | 12.97 ± 0.22 | [2] | ||

| HepG2 (Liver) | 13.05 ± 0.45 | [2] | ||

| 5f | Quinoline-based 1,2,3-triazole hybrid | MCF-7 (Breast) | 11.40 ± 0.29 | [2] |

| A-549 (Lung) | 10.42 ± 0.21 | [2] | ||

| HepG2 (Liver) | 12.32 ± 0.33 | [2] | ||

| 5a | 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][3][4]naphthyridine | A549 (Lung) | 1.03 ± 0.30 | |

| SKOV03 (Ovarian) | 1.75 ± 0.20 |

Experimental Protocols: Anticancer Evaluation

MTT Assay for Cytotoxicity Screening

The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined from the dose-response curves.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

Antitubercular Activity of this compound Derivatives

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis.

Quantitative Antitubercular Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of several this compound derivatives against M. tuberculosis H37Rv. The MIC is the lowest concentration of a compound that inhibits the visible growth of the microorganism.

| Compound ID | Derivative Class | M. tuberculosis H37Rv MIC (µg/mL) | Reference |

| 6f | Carbohydrazide derivative (3-cyano substituted) | 4 | [3] |

| 6g | Carbohydrazide derivative (4-cyano substituted) | 8 | [3] |

| 6e | Carbohydrazide derivative (2-cyano substituted) | 16 | [3] |

| 11e | 1,2,3-Triazole pendent analogue (3-cyano substituted) | 4.0 | |

| 11f | 1,2,3-Triazole pendent analogue (4-cyano substituted) | 4.0 |

Experimental Protocols: Antitubercular Evaluation

Microplate Alamar Blue Assay (MABA) for MIC Determination

The in vitro antitubercular activity of the synthesized compounds is commonly determined using the Microplate Alamar Blue Assay (MABA).

Protocol:

-

Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.

-

Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Assay Setup: The compounds are serially diluted in a 96-well plate containing the mycobacterial culture.

-

Incubation: The plates are incubated at 37°C for 7 days.

-

Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well.

-

Result Interpretation: A change in color from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Experimental Workflow for MABA Assay

Caption: Workflow of the MABA for antitubercular activity.

Signaling Pathways Targeted by Naphthyridine Derivatives

Several 1,5-naphthyridine and related naphthyridinone derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

FGFR4 Signaling Pathway

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a role in cell proliferation and metabolism. Dysregulation of the FGF19/FGFR4 axis is implicated in hepatocellular carcinoma.

References

Photophysical Properties of 1,5-Naphthyridin-2(1H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of 1,5-Naphthyridin-2(1H)-one derivatives, a class of heterocyclic compounds attracting significant interest for their potential as novel fluorophores. These derivatives are being explored for various applications, including the development of polarity-sensitive fluorescent probes for bio-imaging and as structural motifs in medicinal chemistry.

Core Photophysical Characteristics

This compound derivatives have been identified as promising fluorophores, with some exhibiting polarity-sensitive fluorescence. This solvatochromic behavior, characterized by a shift in the maximum fluorescence wavelength with changes in solvent polarity, makes them valuable tools for studying molecular environments, such as biomolecule interactions. The core structure is a component of fluorescent natural products like Amarastelline A and Nigakinone, highlighting its inherent potential for fluorescence applications[1].

Quantitative Photophysical Data

| Compound/Derivative | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Solvent | Reference |

| Representative 1,6-Naphthyridinone | ~350-400 | ~450-550 | Varies | ~0.05 - 0.34 | Various organic solvents | [2] |

| Fused Polycyclic 1,6-Naphthyridin-4-amine | 344 - 448 | Not specified | Not specified | Not specified | DMSO | [3] |

Note: The data above is for structurally related 1,6-naphthyridinone derivatives and is intended to be illustrative due to the limited specific data on this compound derivatives. The photophysical properties are highly dependent on the specific substitution pattern on the naphthyridinone core and the solvent environment.

Experimental Protocols

The following sections detail the standard methodologies for characterizing the photophysical properties of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various organic synthesis strategies. A common approach involves the cyclization of appropriately substituted pyridine precursors. For instance, phosphorus oxychloride can be used to convert a hydroxyl group at the 2-position of a 1,5-naphthyridine precursor into a chloro derivative, which can then be further modified[4].

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and to observe any solvatochromic shifts.

Instrumentation:

-

UV-Visible Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare stock solutions of the this compound derivatives in a high-purity solvent (e.g., spectroscopic grade DMSO or ethanol). Prepare a series of dilutions in various solvents of differing polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, water) to a final concentration suitable for spectroscopic analysis (typically in the micromolar range).

-

Absorption Spectra: Record the UV-Visible absorption spectra of the sample solutions over a relevant wavelength range (e.g., 250-500 nm) using the corresponding solvent as a blank. The wavelength of maximum absorbance (λ_abs) is determined.

-

Emission Spectra: Excite the sample solutions at their respective absorption maxima (λ_abs). Record the fluorescence emission spectra over a suitable wavelength range. The wavelength of maximum emission (λ_em) is determined.

-

Data Analysis: The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of the fluorescence process. The relative method using a well-characterized standard is commonly employed.

Procedure:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

-

Absorbance Measurements: Prepare solutions of both the sample and the standard in the same solvent. Adjust the concentrations so that the absorbance at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects. Record the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurements: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The fluorescence quantum yield (Φ_F) of the sample is calculated using the following equation:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_F is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the synthesis and photophysical characterization of this compound derivatives.

Logic Diagram for Quantum Yield Determination (Relative Method)

Caption: Logic diagram outlining the steps for determining the relative fluorescence quantum yield.

Signaling Pathways and Applications

Currently, there is limited information available in the scientific literature regarding the specific involvement of this compound derivatives in cellular signaling pathways. However, their demonstrated utility as polarity-sensitive fluorescent probes suggests their potential for investigating biological processes where changes in the microenvironment polarity are significant. This includes studying protein-protein interactions, membrane dynamics, and cellular trafficking. Further research is warranted to explore the direct interactions of these compounds with biological targets and their potential roles in modulating signaling cascades. The 1,5-naphthyridine scaffold itself is recognized for its importance in medicinal chemistry, with various derivatives exhibiting a range of biological activities[4]. This suggests that this compound derivatives could also be promising candidates for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

1,5-Naphthyridin-2(1H)-one: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, making it an ideal framework for interacting with a wide array of biological targets. This has led to its designation as a "privileged structure," a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.

Anticancer Activity

A significant area of investigation for this compound derivatives is in oncology. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

-

Kinase Inhibition: The 1,5-naphthyridine core has been successfully employed to develop potent inhibitors of several key kinases. For instance, derivatives have shown significant inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. Additionally, compounds incorporating this scaffold have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[1] Another important target is the transforming growth factor-beta (TGF-β) type I receptor (ALK5), where 1,5-naphthyridine derivatives have demonstrated low nanomolar inhibitory concentrations.[2][3]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The this compound scaffold has shown promise in this area.

-

Antibacterial and Antifungal Properties: Various derivatives have exhibited potent activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. Some derivatives have also demonstrated antifungal activity.

Antiviral Activity

The this compound core has been explored for the development of antiviral agents.

-

HIV Integrase Inhibition: Notably, certain derivatives of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These compounds have shown low nanomolar IC50 values in strand transfer assays and potent antiviral activity in cellular models.

Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas, including:

-

Neurodegenerative Diseases: As antagonists of the N-methyl-D-aspartate (NMDA) receptor.

-

Inflammatory Diseases: Exhibiting anti-inflammatory properties.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological data for representative this compound derivatives.

Table 1: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Aminothiazole Derivative | ALK5 | 6 | [2] |

| Pyrazole Derivative | ALK5 | 4 | [2] |

| Benzonaphthyridinone (Torin1) | mTOR | 2 (cellular) | [1] |

| 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one derivative | c-Met | 2600 | [6] |

Table 2: Antimicrobial Activity

| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Quinoxaline derivative (18) | S. aureus (MSSA) | 1-2 | [7] |

| Quinoxaline derivative (18) | S. aureus (MRSA) | 1-2 | [7] |

| Quinoxaline derivative (18) | E. faecalis (VRE) | 1-2 | [7] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, S. aureus, P. aeruginosa | ≥ 1024 | [8] |

| 1-(dimethylaminomethyl)naphthalen-2-ol derivative | P. aeruginosa MDR1 | 10 | [9] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol derivative | S. aureus MDR | 100 | [9] |

Table 3: Antiviral Activity

| Compound Class/Derivative | Virus/Target | IC50/EC50 | Reference |

| 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one carboxamide | HIV-1 Integrase | Low nanomolar | Not specified |

| 1,6-Naphthyridine derivative (A1) | HCMV (AD 169) | 39-223-fold lower than ganciclovir | [10] |

Experimental Protocols

Detailed methodologies for the synthesis of the this compound core and for the evaluation of biological activity are crucial for reproducibility and further development.

Synthesis of the this compound Scaffold

Two classical and effective methods for the synthesis of the naphthyridine ring system are the Skraup synthesis and the Friedländer annulation.

Protocol 1: Modified Friedländer Synthesis of 1,5-Naphthyridines

This protocol describes a solvent-free synthesis using cerium(III) chloride heptahydrate as a catalyst.[11]

-

Materials:

-

2-Aminonicotinaldehyde

-

Active methylene compound (e.g., ethyl acetoacetate)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Mortar and pestle

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

-

Procedure:

-

Place an equimolar mixture of 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.

-

Grind the mixture with a pestle at room temperature for 3-6 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add ethyl acetate to the reaction mixture and stir.

-

Filter the mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired 1,5-naphthyridine derivative.

-

Biological Assays

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a compound.

-

Materials:

-

Target kinase and its specific substrate

-

This compound derivative (test compound)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is ≤ 1%.

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).

-

Add 2 µL of a mixture containing the target kinase and its substrate to each well.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound derivative (test compound)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the this compound scaffold.

Caption: TGF-β Signaling Pathway and Inhibition by this compound.

References

- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. connectjournals.com [connectjournals.com]

In Silico Modeling of 1,5-Naphthyridin-2(1H)-one Interactions: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,5-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] Specifically, the 1,5-Naphthyridin-2(1H)-one core is featured in compounds targeting critical pathways in cancer, inflammation, and infectious diseases.[4][5] This technical guide provides an in-depth overview of the in silico modeling techniques used to elucidate the interactions of these compounds. It covers key biological targets, detailed computational methodologies, quantitative structure-activity relationship (QSAR) data, and mandatory visualizations of relevant pathways and workflows to guide future drug design and development efforts.

Key Biological Targets and Signaling Pathways

In silico modeling efforts for this compound and its analogs have primarily focused on their inhibitory potential against key enzymes in major signaling cascades. Understanding these pathways is crucial for interpreting computational results.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6][7] Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8] Benzo[h][6][9]naphthyridin-2(1H)-one derivatives, structurally related to the 1,5-naphthyridine core, have been identified as potent inhibitors of mTOR kinase, a key component of this pathway.[6][7][8][10] These inhibitors can block the activity of both mTORC1 and mTORC2 complexes, disrupting downstream signaling that promotes tumor growth.[7][8]

TGF-β Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in numerous cellular processes. Its dysregulation can contribute to cancer and fibrosis. The TGF-β type I receptor (ALK5) is a serine/threonine kinase that initiates the signaling cascade. Potent and selective 1,5-naphthyridine derivatives have been identified as inhibitors of ALK5, blocking its autophosphorylation and subsequent signal transduction.[11]

Other Key Targets

-

c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase implicated in tumor cell proliferation and invasion. 1H-imidazo[4,5-h][6][9]naphthyridin-2(3H)-one derivatives serve as a class of c-Met kinase inhibitors.[12][13]

-

Phosphodiesterase 4 (PDE4): PDE4 enzymes are crucial in regulating intracellular levels of cyclic AMP (cAMP), a second messenger involved in inflammation. Naphthyridine-based compounds have been optimized as PDE4 inhibitors for treating inflammatory conditions like COPD.[14][15][16]

-

DNA Gyrase/Topoisomerase: In bacteria, DNA gyrase and topoisomerase IV are essential enzymes for DNA replication.[17] Similar to quinolone antibiotics, 1,8-naphthyridine derivatives have been investigated as inhibitors of these enzymes, representing a promising avenue for new antibacterial agents.[17][18]

Core In Silico Modeling Methodologies

A multi-faceted computational approach is typically employed to study this compound interactions, ranging from predicting binding modes to developing predictive models for biological activity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[17][19] This technique is instrumental in understanding the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between naphthyridinone derivatives and their target proteins, guiding structure-activity relationship (SAR) studies.[6][7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.[20][21] Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.[6][7] These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence potency, providing crucial insights for designing more active molecules.[6][7]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific target.[22][23] These models are valuable for virtual screening of large compound libraries to identify novel hits with the desired activity.[24]

Quantitative Data Summary

The following tables summarize quantitative data for naphthyridinone derivatives against key biological targets, extracted from cited literature.

Table 1: Activity of Benzo[h][6][9]naphthyridin-2(1H)-one Analogs as mTOR Inhibitors (Data sourced from studies on mTOR inhibitors)[8][10]

| Compound | Cellular mTOR EC50 (nM) | PI3K EC50 (nM) | Selectivity (PI3K/mTOR) |

| Torin1 | 2 - 10 | 1800 | ~1000-fold |

| Torin2 | 0.25 | 200 | 800-fold |

Table 2: 3D-QSAR Model Validation for Benzo[h][6][9]naphthyridin-2(1H)-one Analogs (Data from a combined 3D-QSAR and docking study)[6][7]

| Model | q² (Cross-validated) | r² (Non-cross-validated) |

| CoMFA | 0.607 | 0.909 |

| CoMSIA | 0.703 | 0.935 |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient. Higher values indicate better model predictability.

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for key in silico experiments based on methodologies reported in the literature.

Protocol: Molecular Docking

This protocol outlines the steps for docking a this compound derivative into a target protein active site.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove all water molecules, co-factors, and existing ligands from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atom types and partial charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

If the crystal structure is incomplete, use homology modeling to build the missing loops or domains.

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and rotatable bonds.

-

-

Grid Generation:

-

Identify the active site of the protein, typically based on the position of a co-crystallized ligand or through literature review.

-

Define a grid box that encompasses the entire binding pocket, ensuring it is large enough to allow the ligand to move and rotate freely.

-

-

Docking Execution:

-

Utilize a docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined grid box.

-

Generate a set of possible binding poses (e.g., 10-50 poses).

-

-

Analysis of Results:

-

Rank the generated poses based on their docking scores, which estimate the binding free energy. The pose with the lowest energy score is typically considered the most favorable.

-

Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) with active site residues.

-

Compare the docking pose with known binding modes of similar inhibitors to validate the result.

-

Protocol: 3D-QSAR (CoMFA/CoMSIA) Modeling

This protocol describes the generation of a predictive 3D-QSAR model.[6][7]

-

Data Set Preparation:

-

Compile a dataset of this compound analogs with experimentally determined biological activities (e.g., IC50 or EC50 values).

-

Convert activity data to a logarithmic scale (pIC50 = -log(IC50)).

-

Divide the dataset into a training set (~75% of compounds) for model generation and a test set (~25%) for external validation.

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures for all compounds and perform energy minimization.

-

Align all structures in the dataset to a common template. This is a critical step; alignment can be based on a common substructure or on the docked conformation of the most active compound.

-

-

Calculation of Molecular Fields:

-

Place the aligned molecules in a 3D grid.

-

For CoMFA: Calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom at each grid point.

-

For CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

-

-

Statistical Analysis:

-

Use Partial Least Squares (PLS) regression to build a linear model correlating the variations in the calculated field values (independent variables) with the biological activities (dependent variable).

-

Perform leave-one-out cross-validation to determine the optimal number of components and calculate the cross-validated correlation coefficient (q²), which assesses the internal predictive ability of the model.

-

-

Model Validation and Interpretation:

-

Use the generated model to predict the activity of the test set compounds and calculate the non-cross-validated correlation coefficient (r²). A high r² value indicates a good fit of the model to the data.

-

Generate 3D contour maps that visualize the results of the QSAR model. These maps show regions where modifications to the molecular structure are predicted to increase or decrease biological activity, providing a visual guide for drug design.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]

- 15. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. asianpubs.org [asianpubs.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Friedländer Annulation in the Synthesis of 1,5-Naphthyridin-2(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1] The Friedländer annulation is a classic and versatile method for constructing quinoline and naphthyridine ring systems.[2] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[2] Recent advancements have focused on developing more efficient and environmentally benign protocols, utilizing green solvents, solvent-free conditions, and microwave assistance to improve yields and reduce reaction times.[3]

These application notes provide detailed protocols for the synthesis of 1,5-Naphthyridin-2(1H)-ones via the Friedländer annulation, a valuable tool for researchers in organic synthesis and drug development.

Reaction Principle and Signaling Pathway

The Friedländer annulation proceeds through an initial aldol condensation between the 2-amino-3-acylpyridine and the active methylene compound, followed by an intramolecular cyclization and dehydration to form the aromatic 1,5-naphthyridine ring system. The reaction can be catalyzed by either acids or bases.

Caption: General mechanism of the Friedländer annulation for this compound synthesis.

Experimental Workflow Overview

The general experimental workflow for the Friedländer synthesis of 1,5-Naphthyridin-2(1H)-ones involves the reaction of a 2-amino-3-acylpyridine with an active methylene compound in the presence of a catalyst, followed by workup and purification.

Caption: General experimental workflow for the synthesis of 1,5-Naphthyridin-2(1H)-ones.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes various catalytic systems that have been successfully employed in the Friedländer synthesis of naphthyridine derivatives. While the data below is for the synthesis of 1,8-naphthyridines, these conditions provide a strong starting point for the synthesis of 1,5-naphthyridin-2(1H)-ones.

| Catalyst System | Active Methylene Compound | Reaction Conditions | Reaction Time | Yield (%) | Reference |

| Choline Hydroxide (1 mol%) | Acetone | Water, 50 °C | 6 hours | Not specified | [3] |

| CeCl₃·7H₂O (1 mmol) | Ethyl trifluoroacetoacetate | Solvent-free, grinding, RT | 3-6 minutes | Not specified | [3] |

| DABCO (10 mmol) | Various aryl ketones | Solvent-free, microwave (450W) | 2.0-4.0 minutes | 74-85 | [3] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 1,8-naphthyridines and are expected to be effective for the synthesis of 1,5-Naphthyridin-2(1H)-ones from 2-amino-3-acylpyridines.

Protocol 1: Base-Catalyzed Synthesis in an Aqueous Medium

This protocol is an adaptation of an environmentally friendly method using choline hydroxide in water.[3]

Materials:

-

2-Amino-3-acetylpyridine

-

An active methylene compound (e.g., diethyl malonate)

-

Choline hydroxide solution (45 wt% in H₂O)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-acetylpyridine (0.5 mmol) in deionized water (1 mL).[3]

-

Add the active methylene compound (0.5 mmol) to the solution.[3]

-

Add choline hydroxide (1 mol%) to the reaction mixture.[3]

-

Stir the mixture at 50 °C for approximately 6 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.[3]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.[3]

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 2: Solvent-Free Synthesis using Grindstone Chemistry

This protocol is adapted from a rapid and efficient solvent-free method.[3]

Materials:

-

2-Amino-3-formylpyridine

-

An active methylene compound (e.g., ethyl acetoacetate)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Mortar and pestle

-

Ethyl acetate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Place an equimolar mixture of 2-amino-3-formylpyridine (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.[3]

-

Grind the mixture with a pestle at room temperature for 3-6 minutes.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, add ethyl acetate to the reaction mixture and stir.[3]

-

Filter the mixture to remove the catalyst.[3]

-

Evaporate the solvent from the filtrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[3]

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

This protocol is adapted from a microwave-accelerated method for rapid synthesis.[3][4]

Materials:

-

2-Amino-3-acetylpyridine

-

A carbonyl compound with an α-methylene group (e.g., acetophenone)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Microwave synthesizer

-

Beaker

-

Acetonitrile (for recrystallization)

Procedure:

-

In a beaker, mix 2-amino-3-acetylpyridine (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).[3][4]

-

Place the beaker in a microwave synthesizer and irradiate at a suitable power (e.g., 450W) for 2-4 minutes.[3]

-

Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Add cold water and work up with dilute HCl.[4]

-

Collect the resulting solid by filtration, wash with water, and dry.[4]

-

Recrystallize the crude product from acetonitrile to obtain the pure this compound derivative.[4]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

-

Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.

Conclusion

The Friedländer annulation offers a versatile and efficient pathway for the synthesis of 1,5-Naphthyridin-2(1H)-ones. The protocols provided herein, adapted from proven methods for related naphthyridine systems, offer researchers a range of conditions, from environmentally friendly aqueous synthesis to rapid microwave-assisted protocols, to access these valuable heterocyclic compounds for applications in drug discovery and materials science. Further optimization of these conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

- 1. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | Semantic Scholar [semanticscholar.org]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tsijournals.com [tsijournals.com]

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,5-Naphthyridin-2(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 1,5-naphthyridin-2(1H)-one derivatives, a core scaffold in many biologically active compounds, utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced energy efficiency, making it a valuable tool in medicinal chemistry and drug discovery.

Introduction